N'-[(Z)-(5-Methylfuran-2-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
Overview
Description
N’-[(Z)-(5-Methylfuran-2-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring, a methyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(5-Methylfuran-2-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction of 5-methylfurfural with 2-[(2-methylphenyl)amino]acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(5-Methylfuran-2-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The azomethine group can be reduced to form the corresponding amine.
Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazides depending on the electrophile used.
Scientific Research Applications
N’-[(Z)-(5-Methylfuran-2-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(Z)-(5-Methylfuran-2-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The azomethine group (C=N) can act as a binding site for metal ions, facilitating the formation of metal complexes. These complexes can interact with biomolecules such as proteins and nucleic acids, leading to various biological effects. The furan ring and hydrazide moiety also contribute to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
N’-[(Z)-(5-Methylfuran-2-YL)methylidene]-2-hydroxybenzohydrazide: This compound has a similar structure but contains a hydroxy group instead of an amino group.
N’-[(E)-(furan-2-yl)methylidene]benzohydrazide: This compound has a furan ring but lacks the methyl group and has a benzohydrazide moiety.
Uniqueness
N’-[(Z)-(5-Methylfuran-2-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to the presence of both a furan ring and an aminoacetohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-methylanilino)-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-5-3-4-6-14(11)16-10-15(19)18-17-9-13-8-7-12(2)20-13/h3-9,16H,10H2,1-2H3,(H,18,19)/b17-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJYIMDXQYTMHF-MFOYZWKCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=C(O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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